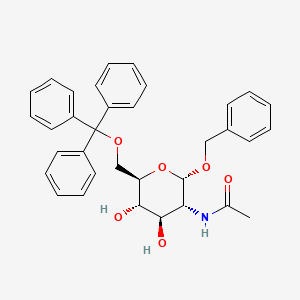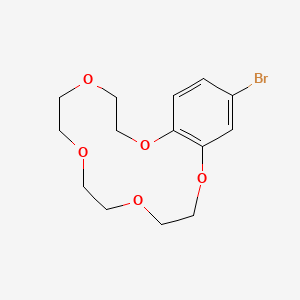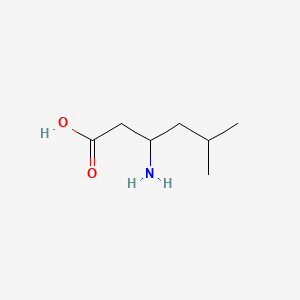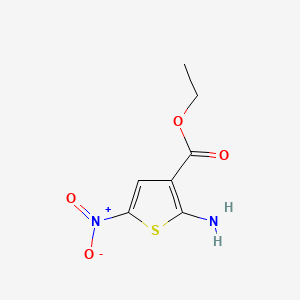![molecular formula C14H15N3O3 B1271996 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 849925-04-8](/img/structure/B1271996.png)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzodioxol group, an oxadiazol group, and a piperidine ring . These groups are common in many biologically active compounds, including pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic piperidine ring .
Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the oxadiazol group might participate in nucleophilic substitution reactions, while the piperidine ring might undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as its solubility, melting point, boiling point, and reactivity .
Aplicaciones Científicas De Investigación
Anticancer Activity
The benzodioxole moiety is a common feature in molecules with anticancer properties. Research has shown that compounds with this structure can be effective against various cancer cell lines. For instance, derivatives of 1-benzo[1,3]dioxol-5-yl-indoles have been synthesized and evaluated for their anticancer activity, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The structure–activity relationship studies of these compounds could provide insights into optimizing the anticancer properties of 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine .
Antioxidant Properties
Compounds containing the 1,3-benzodioxole structure have also been associated with antioxidant activity. This is crucial because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Synthesized derivatives of benzodioxole-containing compounds have been evaluated for their antioxidant potential, which suggests that our compound of interest may also serve as an antioxidant agent .
Sedative and Hypotensive Effects
The 1,3-benzodioxole moiety is known to contribute to sedative and hypotensive effects in pharmacological compounds. This suggests that 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine could be explored for its potential use in managing conditions such as anxiety and high blood pressure .
Anticonvulsant Activity
Benzodioxole derivatives have been reported to possess anticonvulsant properties. This opens up the possibility of using 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine in the development of new treatments for seizure disorders .
Antibacterial and Antitumor Effects
The structural motif of 1,3-benzodioxole is found in natural and synthetic molecules that exhibit a broad spectrum of biological activities, including antibacterial and antitumor effects. This indicates that our compound could potentially be developed into a new class of antibacterial or antitumor agents .
Spasmolytic Properties
Compounds with a 1,3-benzodioxole structure have been associated with spasmolytic activity, which could make 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine useful in the treatment of conditions that involve muscle spasms, such as irritable bowel syndrome .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-11-12(19-8-18-11)7-10(1)13-16-14(20-17-13)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLRNCOTWSCIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375585 | |
| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
CAS RN |
849925-04-8 | |
| Record name | 4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)





![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)



